molecular formula C24H23N3O3S B2480501 2-(((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol CAS No. 1223757-79-6

2-(((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol

Cat. No. B2480501
CAS RN: 1223757-79-6
M. Wt: 433.53
InChI Key: NWXZUSCOWVEOHT-UHFFFAOYSA-N
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Description

Research in the field of organic chemistry often focuses on the synthesis and characterization of novel compounds with potential biological activities. Compounds like the one mentioned are of interest due to their structural complexity and potential for various applications, including pharmacological activities.

Synthesis Analysis

The synthesis of complex organic molecules typically involves multi-step processes, including catalyst-free methods in environmentally friendly solvents. For example, Ibberson et al. (2023) reported an efficient, catalyst-free synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives using aqueous ethanol, highlighting the importance of green chemistry principles in organic synthesis (Ibberson et al., 2023).

Molecular Structure Analysis

The molecular structure of organic compounds is typically analyzed using techniques like X-ray diffractometry. Castiñeiras et al. (2018) conducted a study on the synthesis and structural assessment of methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate and its complex with HgCl2, demonstrating the use of X-ray diffraction to understand the supramolecular structures of organic compounds (Castiñeiras et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving the compound are likely to involve various organic synthesis techniques, including nucleophilic substitution and cyclization reactions. Studies such as those by Harutyunyan et al. (2015) on the synthesis of pyrido[2,3-d]pyrimidines illustrate the diversity of reactions that can be employed to synthesize complex pyrimidine derivatives (Harutyunyan et al., 2015).

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds synthesized from related chemical structures have demonstrated significant antimicrobial and antifungal activities. For instance, heterocycles derived from similar structures have been screened for antimicrobial activities, showing potential as leads for the development of new antimicrobial agents (Shawkat A. Abdel-Mohsen, 2003). Similarly, novel synthesized compounds with related chemical backbones have exhibited strong biological activity against various microorganisms, suggesting their potential in treating infectious diseases (M. Suresh, P. Lavanya, C. Rao, 2016).

Antioxidant Activity

Research into similar compounds has also highlighted their potential antioxidant activity. For example, derivatives of related structures have been synthesized and found to possess potent antioxidant properties, comparing favorably to known antioxidants like ascorbic acid, indicating their potential use in combating oxidative stress (I. Tumosienė, K. Kantminienė, I. Jonuškienė, Artūras Peleckis, S. Belyakov, V. Mickevičius, 2019).

Anticancer and Anti-Inflammatory Activities

Further studies have focused on the synthesis and biological evaluation of compounds for anticancer and anti-inflammatory purposes. Some derivatives have shown significant activity against cancer cell lines, suggesting a potential role in cancer therapy (A. Abu‐Hashem, M. Youssef, 2011). Additionally, other compounds have exhibited anti-inflammatory and analgesic activities, indicating their potential use in managing pain and inflammation (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016).

properties

IUPAC Name

2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-15(2)29-19-11-9-18(10-12-19)23-25-21(16(3)30-23)14-31-24-26-20(13-22(28)27-24)17-7-5-4-6-8-17/h4-13,15H,14H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXZUSCOWVEOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4-ol

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